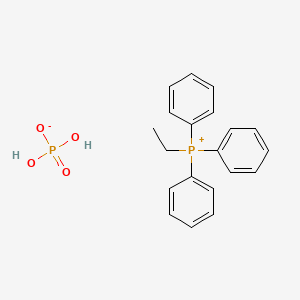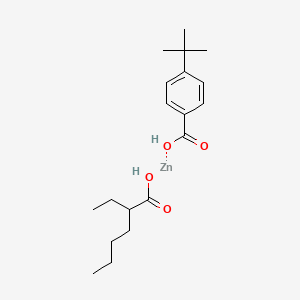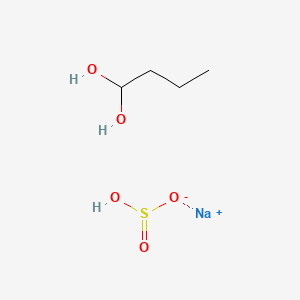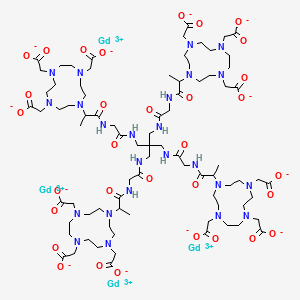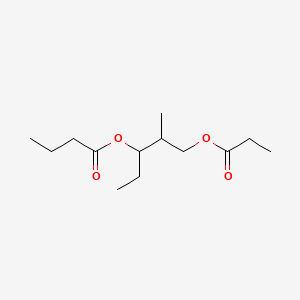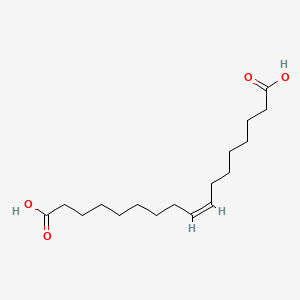
8-Heptadecenedioic acid, (8Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Heptadecenedioic acid, (8Z)- is an organic compound with the molecular formula C17H30O4 It is a type of unsaturated dicarboxylic acid, characterized by the presence of a double bond in the Z (cis) configuration at the 8th position of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Heptadecenedioic acid, (8Z)- typically involves the use of unsaturated fatty acids as starting materials. One common method is the oxidative cleavage of oleic acid, which can be achieved using reagents such as potassium permanganate (KMnO4) or ozone (O3). The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 8-Heptadecenedioic acid, (8Z)- may involve the catalytic hydrogenation of unsaturated fatty acids followed by oxidation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like potassium permanganate or ozone are employed for the subsequent oxidation step.
Analyse Des Réactions Chimiques
Types of Reactions
8-Heptadecenedioic acid, (8Z)- can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Esters, amides
Applications De Recherche Scientifique
8-Heptadecenedioic acid, (8Z)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 8-Heptadecenedioic acid, (8Z)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antimicrobial properties could be attributed to its ability to disrupt bacterial cell membranes.
Comparaison Avec Des Composés Similaires
8-Heptadecenedioic acid, (8Z)- can be compared with other similar compounds, such as:
Heptadecanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.
Oleic acid: An unsaturated fatty acid with a double bond in the Z configuration but with a different chain length and functional groups.
Azelaic acid: A dicarboxylic acid with a shorter chain length and different chemical properties.
Propriétés
Numéro CAS |
253687-28-4 |
|---|---|
Formule moléculaire |
C17H30O4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(Z)-heptadec-8-enedioic acid |
InChI |
InChI=1S/C17H30O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-2H,3-15H2,(H,18,19)(H,20,21)/b2-1- |
Clé InChI |
VDTSYDDUGXHLDV-UPHRSURJSA-N |
SMILES isomérique |
C(CCC/C=C\CCCCCCC(=O)O)CCCC(=O)O |
SMILES canonique |
C(CCCC=CCCCCCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


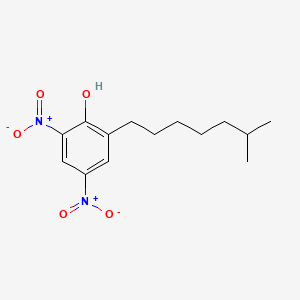

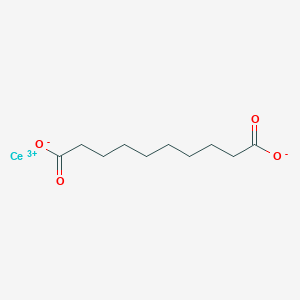
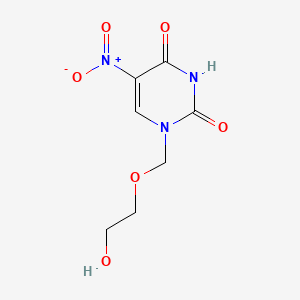
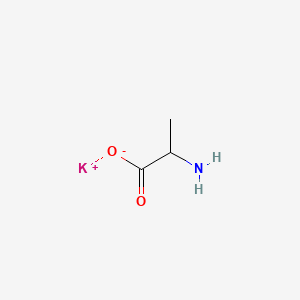
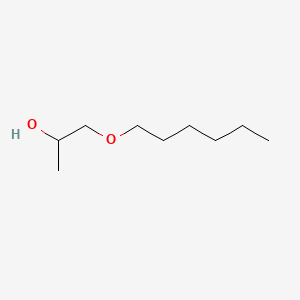
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)


